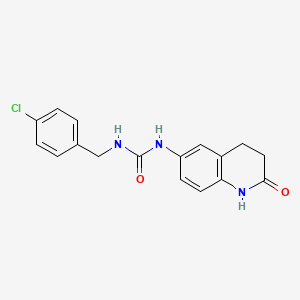

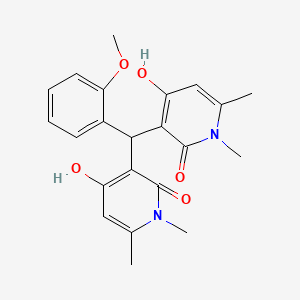

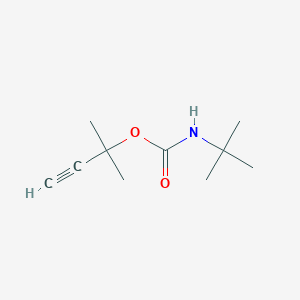

![molecular formula C20H23N5O4 B2531719 2-(2-Methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 876902-46-4](/img/structure/B2531719.png)

2-(2-Methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2-(2-Methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione involves complex organic reactions. For instance, the synthesis of 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones, which are structurally related, involves the reaction with triethylamine to yield imidazo[1,2-a]pyridines and indoles . Similarly, the synthesis of 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones includes the design and synthesis of compounds with a naphthoquinone skeleton, which shows the complexity and versatility of reactions involving imidazole derivatives .

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been characterized using various spectroscopic and theoretical methods. For example, the optimized molecular structure and vibrational frequencies of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide were investigated, and the stability of the molecule was analyzed using NBO analysis . This suggests that a similar approach could be used to analyze the molecular structure of 2-(2-Methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione.

Chemical Reactions Analysis

The chemical behavior of imidazole derivatives can be quite diverse. For example, the reaction of nitromethane with aryl isocyanates in the presence of triethylamine leads to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones . This indicates that the compound may also undergo various chemical reactions, potentially leading to the formation of novel structures with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be inferred from related compounds. For instance, the compound 2-(3-chloro-4-methoxyphenyl)-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-dione showed good antiproliferative activity against several cancer cell lines, indicating potential medicinal properties . Additionally, the synthesis of tritiated 4-(2-methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole and its central nervous system penetrability suggest that related compounds might also exhibit significant biological activity .

Applications De Recherche Scientifique

Imidazole Derivatives in Scientific Research

Host for Anions : Imidazole derivatives have been explored for their ability to act as hosts for various anions. Nath and Baruah (2012) studied an imidazole-based bisphenol derivative's structural characteristics when interacting with dicarboxylic and mineral acids, highlighting its potential in molecular recognition and sensor applications Bhaskar Nath & J. Baruah, 2012.

Synthesis and Reactivity : Research by Mukherjee-Müller et al. (1979) on the synthesis of 4H-imidazoles from 3-dimethylamino-2,2-dimethyl-2H-azirine and NH-acidic heterocycles demonstrates the synthetic versatility of imidazole derivatives. This work highlights the potential for creating a wide range of compounds with varied biological and chemical properties Gabriele Mukherjee-Müller et al., 1979.

Photochromism : Another study by Bai et al. (2010) on the synthesis of 4,5-diaryl-2-(2,5-dimethylthiophen-3-yl)imidazoles and their oxidation to dimers exhibiting photochromism in solution suggests potential applications in developing light-responsive materials Jinhe Bai et al., 2010.

Antitumor Activity : El-Sayed et al. (2018) designed and synthesized new hybrids of 4H-imidazole-4-one and imidazolidine-2,4-dione, evaluating their antitumor activity. This research underscores the potential of imidazole derivatives in medicinal chemistry, particularly in the development of cancer therapeutics S. M. El-Sayed et al., 2018.

Reactivity and Spectroscopic Characterization : Hossain et al. (2018) investigated the reactivity of two newly synthesized imidazole derivatives through spectroscopic characterization and computational studies, highlighting their potential in understanding molecular interactions and designing molecules with specific reactivities Mossaraf Hossain et al., 2018.

Propriétés

IUPAC Name |

2-(2-methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O4/c1-13-11-25-16-17(22(2)20(27)23(18(16)26)9-10-28-3)21-19(25)24(13)12-14-5-7-15(29-4)8-6-14/h5-8,11H,9-10,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNZJQIEESQDEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1CC4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CCOC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-methoxybenzyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

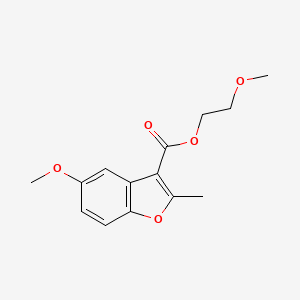

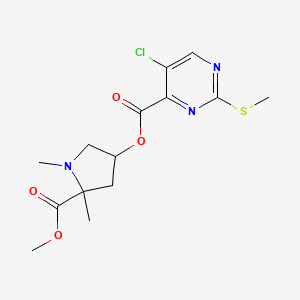

![5-phenyl-2-[(E)-[(thiophen-2-yl)methylidene]amino]furan-3-carbonitrile](/img/structure/B2531640.png)

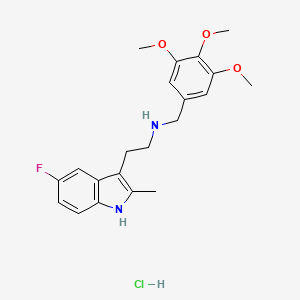

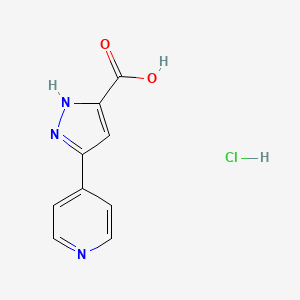

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2531644.png)

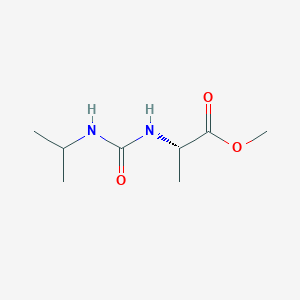

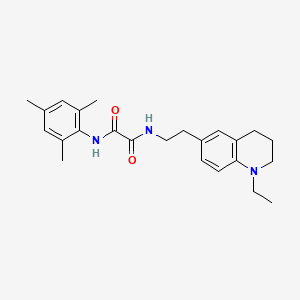

![2-[4-[(Z)-2-(4-chlorophenyl)hydrazono]-1,3-dioxo-2(1H,3H)-isoquinolinyl]acetic acid](/img/structure/B2531645.png)

![1-(2,2,6,6-Tetramethyl-4-{[(4-methylbenzoyl)oxy]imino}piperidino)-1-ethanone](/img/structure/B2531646.png)

![2-(2-(Diethylamino)ethyl)-1-(3-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531651.png)